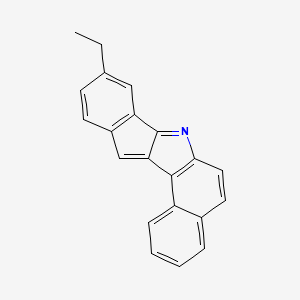

Benz(e)indeno(1,2-b)indole, 9-ethyl-

Description

Benz(e)indeno(1,2-b)indole is a polycyclic aromatic compound characterized by fused indene and indole rings. The 9-ethyl derivative introduces an ethyl substituent at the 9-position, which influences its electronic, steric, and pharmacokinetic properties. CK2 inhibitors often compete with ATP binding, and structural modifications like the 9-ethyl group can modulate binding affinity and selectivity .

Properties

CAS No. |

63991-52-6 |

|---|---|

Molecular Formula |

C21H15N |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

7-ethyl-11-azapentacyclo[10.8.0.02,10.04,9.015,20]icosa-1(12),2,4(9),5,7,10,13,15,17,19-decaene |

InChI |

InChI=1S/C21H15N/c1-2-13-7-8-15-12-18-20-16-6-4-3-5-14(16)9-10-19(20)22-21(18)17(15)11-13/h3-12H,2H2,1H3 |

InChI Key |

DTCAHTNWKBPKRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C=C3C2=NC4=C3C5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Typical Synthetic Route

One notable synthetic approach involves:

Condensation Reaction: The condensation of ninhydrin with 4-amino-1,2-naphthoquinones in acetic acid under elevated temperatures forms a key intermediate. This step facilitates ring closure and fusion to generate the indenoindole core.

Electrophilic Substitution: Subsequent electrophilic substitution reactions introduce the ethyl group at the 9-position. Reaction conditions such as solvent choice (e.g., acetic acid or dichloromethane), temperature, and catalysts critically influence the selectivity and yield.

Cyclization and Aromatization: Final cyclization steps under acidic or basic conditions promote aromatization and stabilize the fused ring system to yield Benz(e)indeno(1,2-b)indole, 9-ethyl-.

Reaction Conditions and Catalysts

Solvents: Acetic acid is commonly used for condensation due to its ability to dissolve both reactants and facilitate proton transfers. Dichloromethane (DCM) is employed in later steps for electrophilic substitution and cyclization.

Temperature: Elevated temperatures (typically 80–120 °C) are required for condensation and ring closure steps to proceed efficiently.

Catalysts: Acid catalysts (e.g., sulfuric acid or Lewis acids) can enhance electrophilic substitution rates. Basic conditions (e.g., potassium hydroxide) may be used in cyclization or annulation steps depending on the intermediate's nature.

Alternative Synthetic Approaches

Recent advances in nitrogen heterocycle synthesis suggest possible routes for related indole-fused compounds using:

Rh(III)-Catalyzed C–H Activation/Annulation: This method utilizes diazo compounds as carbene precursors to form nitrogen heterocycles via chelation-assisted C–H activation, potentially adaptable for Benz(e)indeno(1,2-b)indole derivatives.

Inverse Electron Demand Diels–Alder Reactions: Formation of fused polycyclic systems via cycloaddition between aza-ortho-quinone methides and electron-rich dienophiles such as indole derivatives. This strategy has been used to synthesize related indenoquinolinone compounds and might offer a synthetic alternative.

Research Findings and Analysis

Yield and Purity

The condensation and cyclization approach typically yields Benz(e)indeno(1,2-b)indole, 9-ethyl- with moderate to good yields (50–80%), depending on reaction time, temperature, and solvent system.

Purity is enhanced by careful control of electrophilic substitution conditions and purification by recrystallization or chromatography.

Reaction Selectivity

Mechanistic Insights

The key step involves nucleophilic attack of the indole nitrogen or carbon centers on electrophilic intermediates formed by ninhydrin or quinone derivatives.

Cyclization proceeds via intramolecular electrophilic aromatic substitution or nucleophilic addition, followed by dehydration/aromatization.

The ethyl group introduction likely occurs via electrophilic alkylation or through alkyl-substituted starting materials.

Data Table: Summary of Preparation Methods

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | Ninhydrin + 4-amino-1,2-naphthoquinone, Acetic acid, 80–120 °C | 60–75 | Formation of fused intermediate |

| 2 | Electrophilic substitution | Alkylating agent (ethyl source), Acid catalyst, DCM, RT to 80 °C | 50–70 | Introduction of ethyl group at 9-position |

| 3 | Cyclization/Aromatization | Acidic or basic conditions, heating | 55–80 | Ring closure and stabilization |

Chemical Reactions Analysis

Benz(e)indeno(1,2-b)indole, 9-ethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, using reagents like iodomethane . The major products formed from these reactions depend on the specific conditions and reagents used but typically include modified indole derivatives with altered functional groups.

Scientific Research Applications

Benz(e)indeno(1,2-b)indole, 9-ethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties . The compound is also used in the development of organic light-emitting devices and other industrial applications due to its unique electronic properties .

Mechanism of Action

The mechanism of action of Benz(e)indeno(1,2-b)indole, 9-ethyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Modifications

Indeno[1,2-b]indole derivatives vary in substituents and ring saturation, leading to distinct biological activities:

- 5-Isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4p): Exhibits potent CK2 inhibition (IC₅₀ = 25 nM) due to hydrophobic interactions in the ATP-binding pocket. Unique binding mode: Oxo groups form hydrogen bonds with a conserved water molecule in CK2α/CK2α′ .

- 5-Isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4h): IC₅₀ = 0.11 µM; methyl and isopropyl groups enhance steric complementarity with CK2’s hydrophobic regions .

- 1,3-Dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4w): IC₅₀ = 0.11 µM; bromine atoms increase electrophilicity and improve target engagement .

Physicochemical Comparison :

QSAR and Computational Insights

A validated QSAR model for indeno[1,2-b]indoles highlights critical molecular descriptors:

- Hydrophobic substituents (e.g., isopropyl, ethyl) correlate with CK2 inhibition (pIC₅₀ = 6.0–8.3) .

- Electron-withdrawing groups (e.g., Br, NO₂) enhance binding via halogen bonds with CK2’s hinge region .

- 9-Ethyl Substitution : Predicted to occupy a hydrophobic subpocket near the ATP-binding site, similar to 4p’s isopropyl group but with reduced steric hindrance .

Biological Activity

Benz(e)indeno(1,2-b)indole, 9-ethyl- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

Benz(e)indeno(1,2-b)indole, 9-ethyl- belongs to a class of compounds known as indoles, which are characterized by a fused bicyclic structure. The presence of an ethyl group at the 9-position enhances its lipophilicity and may influence its biological activity.

Biological Activities

Research has demonstrated that Benz(e)indeno(1,2-b)indole, 9-ethyl- exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of Benz(e)indeno(1,2-b)indole show significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. It has shown effectiveness in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it interacts with kinase enzymes, which play critical roles in cancer cell signaling pathways .

- Anti-inflammatory Effects : Benz(e)indeno(1,2-b)indole derivatives have exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders.

The biological activity of Benz(e)indeno(1,2-b)indole is largely attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound binds to the ATP-binding pocket of various kinases, leading to inhibition of their activity. This inhibition disrupts signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that Benz(e)indeno(1,2-b)indole may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that Benz(e)indeno(1,2-b)indole significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Activity : In vitro tests showed that Benz(e)indeno(1,2-b)indole exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for traditional antibiotics.

Data Tables

Q & A

Q. What are the most effective synthetic routes for Benz(e)indeno(1,2-b)indole derivatives, and how do reaction conditions influence yield and purity?

The synthesis of indeno[1,2-b]indole derivatives often employs multicomponent reactions (MCRs) with tailored catalysts. For example, La(OTf)₃ in PEG-400 under conventional heating or ultrasonication achieves yields of 85–95% for spiro[indeno[1,2-b]quinolin]-triones, with characterization via ¹H/¹³C NMR and IR spectroscopy . FeCl₃-catalyzed methods also enable combinatorial synthesis of spiro[indolo-3,10'-indeno[1,2-b]quinolin]-triones, emphasizing the role of Lewis acids in regioselectivity . Key considerations include solvent polarity, temperature, and catalyst loading to optimize purity and avoid side products.

Q. How can the HOMO-LUMO gap of indeno[1,2-b]indole derivatives be experimentally modulated for optoelectronic applications?

Q. What pharmacological mechanisms make indeno[1,2-b]indoles viable CK2 inhibitors?

Indeno[1,2-b]indoles competitively inhibit CK2α’s ATP-binding pocket. Compound 4p (5-isopropyl-4-(3-methylbut-2-enyloxy)-tetrahydroindeno[1,2-b]indole-dione) exhibits an IC₅₀ of 25 nM in vitro and suppresses CK2-driven antiapoptotic signaling in cancer cells . Hydrophobic substituents at positions 4, 5, and 7 enhance binding affinity, as confirmed by crystallography and SAR studies .

Q. What spectroscopic techniques are essential for characterizing photophysical properties of indeno[1,2-b]indole derivatives?

UV-Vis absorption and fluorescence spectroscopy are foundational for assessing π-π* transitions and quantum yields. DFT/TD-DFT calculations complement experimental data to predict charge-transfer dynamics, as demonstrated in studies of indeno[1,2-b]anthracenes for dye-sensitized solar cells (DSSCs) . Solvent polarity effects on fluorescence emission must also be quantified to optimize material design .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies and QSAR models guide the design of CK2 inhibitors based on indeno[1,2-b]indole scaffolds?

QSAR models built using genetic algorithm-multiple linear regression (GA-MLR) identify key descriptors like hydrophobicity (logP) and electronegativity. Substituents at position 5 (e.g., N-isopropyl) and position 4 (alkoxy groups) enhance inhibitory activity by 10-fold, as validated by in vitro kinase assays . Molecular docking further refines predictions of binding modes, though discrepancies between in silico models and crystallographic data require iterative validation .

Q. How can contradictions between computational predictions and experimental binding modes of CK2 inhibitors be resolved?

Crystallographic studies reveal that hydrophobic substituents in indeno[1,2-b]indoles (e.g., prenyloxy groups) adopt solvent-exposed orientations, contrary to docking predictions. This necessitates molecular dynamics simulations to account for protein flexibility and solvent interactions . Hybrid methods combining free-energy perturbation and mutagenesis are recommended to reconcile such discrepancies.

Q. What strategies enhance the conductivity of indeno[1,2-b]indole derivatives for molecular electronics?

Q. How are computational methods like DFT/TD-DFT used to design indeno[1,2-b]indole-based dyes for DSSCs?

DFT optimizes donor-acceptor configurations by calculating frontier molecular orbitals (FMOs) and charge-transfer integrals. For example, indeno[1,2-b]indole donors paired with cyanoacrylic acid acceptors achieve panchromatic absorption in DSSCs, with TD-DFT predicting λₘₐₓ shifts >100 nm upon substituent variation . Experimental validation via incident photon-to-current efficiency (IPCE) measurements is critical to confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.